- Structure-Affinity Relationships (SARs) and Structure-Kinetics Relationships (SKRs) of Kv11.1 Blockers, Journal of Medicinal Chemistry, 2015, 58(15), 5916-5929
Cas no 91354-09-5 (4'-BROMO-3-CHLORO-BIPHENYL)
4'-BROMO-3-CHLORO-BIPHENYL structure
Product Name:4'-BROMO-3-CHLORO-BIPHENYL
CAS-Nr.:91354-09-5
MF:C12H8BrCl
MW:267.548921585083
CID:2199507
PubChem ID:2756875
Update Time:2025-05-20
4'-BROMO-3-CHLORO-BIPHENYL Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4'-BROMO-3-CHLORO-BIPHENYL
- 4-bromo-3'-chloro-1,1'-biphenyl
- 4′-Bromo-3-chloro-1,1′-biphenyl (ACI)
- Biphenyl, 4′-bromo-3-chloro- (7CI)
- 4-Bromo-3′-chloro-[1,1′-biphenyl]
- 4'-Bromo-3-chlorobiphenyl
- E81933
- 4-BROMO-3'-CHLOROBIPHENYL
- 91354-09-5
- DB-090597
- SCHEMBL4234459
- AKOS004117400
- 4'-BROMO-3-CHLORO-1,1'-BIPHENYL
- CS-0148354
- 1-bromo-4-(3-chlorophenyl)benzene
-
- Inchi: 1S/C12H8BrCl/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H
- InChI-Schlüssel: URPIZWLJNVVCRW-UHFFFAOYSA-N
- Lächelt: ClC1C=C(C2C=CC(Br)=CC=2)C=CC=1
Berechnete Eigenschaften
- Genaue Masse: 265.94979g/mol
- Monoisotopenmasse: 265.94979g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 1
- Komplexität: 175
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topologische Polaroberfläche: 0Ų
4'-BROMO-3-CHLORO-BIPHENYL Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022533-1g |
4-Bromo-3'-chlorobiphenyl |
91354-09-5 | 97% | 1g |
£372.00 | 2022-03-01 | |
| Fluorochem | 022533-2g |
4-Bromo-3'-chlorobiphenyl |
91354-09-5 | 97% | 2g |
£598.00 | 2022-03-01 | |
| Ambeed | A1241966-100g |
4-Bromo-3'-chlorobiphenyl |
91354-09-5 | 98% | 100g |
$361.00 | 2021-07-07 | |
| A2B Chem LLC | AH83753-1g |
4-bromo-3'-chloro-1,1'-biphenyl |
91354-09-5 | 98% | 1g |
$18.00 | 2024-07-18 | |
| A2B Chem LLC | AH83753-5g |
4-bromo-3'-chloro-1,1'-biphenyl |
91354-09-5 | 98% | 5g |
$35.00 | 2024-07-18 | |
| A2B Chem LLC | AH83753-100g |
4-bromo-3'-chloro-1,1'-biphenyl |
91354-09-5 | 98% | 100g |
$284.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218994-5g |
4'-Bromo-3-chloro-1,1'-biphenyl |
91354-09-5 | 98% | 5g |
¥118.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218994-10g |
4'-Bromo-3-chloro-1,1'-biphenyl |
91354-09-5 | 98% | 10g |
¥236.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218994-25g |
4'-Bromo-3-chloro-1,1'-biphenyl |
91354-09-5 | 98% | 25g |
¥458.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218994-100g |
4'-Bromo-3-chloro-1,1'-biphenyl |
91354-09-5 | 98% | 100g |
¥1750.00 | 2024-04-25 |
4'-BROMO-3-CHLORO-BIPHENYL Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Triphenylphosphine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene ; 20 h, 80 °C; 80 °C → rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Synthesis of biaryls, Science of Synthesis, 2010, 45, 547-626
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Bis(dibenzylideneacetone)palladium , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ; 20 min, 60 °C; 60 °C → -30 °C
1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -30 °C; 12 h, -30 °C; -30 °C → rt
1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -30 °C; 12 h, -30 °C; -30 °C → rt
Referenz
- Pd-catalyzed Kumada-Corriu cross-coupling reactions allowed the use of Knochel-type Grignard reagents, Journal of the American Chemical Society, 2007, 129(13), 3844-3845
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Pyridine ; 18 h, 23 °C
Referenz
- Visible-Light-Promoted, Catalyst-Free Gomberg-Bachmann Reaction: Synthesis of Biaryls, Journal of Organic Chemistry, 2019, 84(14), 9297-9306
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 24 h, reflux
Referenz
- N-Arylated-Lactam-Type Imino-Sugars as New Immunosuppressive Agents: Discovery, Optimization, and Biological Evaluation, Chemistry - An Asian Journal, 2014, 9(8), 2260-2271
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Aryl radicals from hexazadienes and tetrazenes, Canadian Journal of Chemistry, 1982, 60(8), 990-9
4'-BROMO-3-CHLORO-BIPHENYL Raw materials
- 1,4-Dibromobenzene
- Borate(1-),tetrafluoro-
- (3-chlorophenyl)boronic acid
- 3-Chloroiodobenzene
- Benzenediazonium,3-chloro-
- Acetic acid, 2-acetyl-1,2-bis[2-(4-bromophenyl)diazenyl]hydrazide
- 1-Bromo-4-iodobenzene
4'-BROMO-3-CHLORO-BIPHENYL Preparation Products
4'-BROMO-3-CHLORO-BIPHENYL Verwandte Literatur
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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